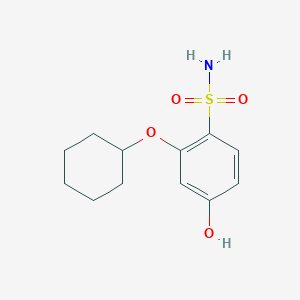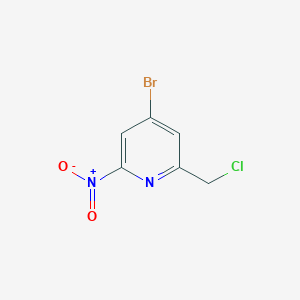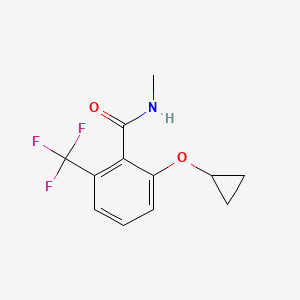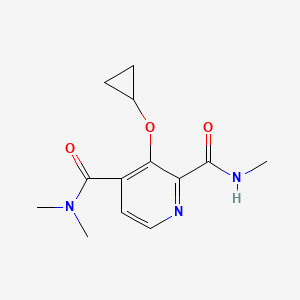
6-Formyl-4-nitropyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-4-nitropyridine-2-carbonitrile is a chemical compound with the molecular formula C7H3N3O3 and a molecular weight of 177.12 g/mol It is a derivative of pyridine, characterized by the presence of formyl, nitro, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by formylation and cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-4-nitropyridine-2-carbonitrile.
Reduction: 6-Formyl-4-aminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Formyl-4-nitropyridine-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can be involved in nucleophilic substitution reactions. These interactions can lead to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Nitropyridine-2-carbonitrile: Lacks the formyl group.
6-Formyl-2-cyanopyridine: Similar but without the nitro group.
Uniqueness
6-Formyl-4-nitropyridine-2-carbonitrile is unique due to the presence of all three functional groups (formyl, nitro, and nitrile) on the pyridine ring.
Eigenschaften
Molekularformel |
C7H3N3O3 |
|---|---|
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
6-formyl-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O3/c8-3-5-1-7(10(12)13)2-6(4-11)9-5/h1-2,4H |
InChI-Schlüssel |
XWIGFMBJZZFAJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















